molecular formula C18H20FN3O3S B2516924 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235266-49-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2516924
CAS No.: 1235266-49-5
M. Wt: 377.43
InChI Key: NUEWNRHOCXYHEV-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a synthetic chemical compound designed for pharmaceutical and life sciences research. Its structure incorporates a benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and presence in numerous bioactive molecules . The molecule is further functionalized with a pyridine-sulfonamide group, a motif known to contribute to a wide spectrum of pharmacological activities . The integration of these features makes this compound a valuable chemical tool for probing biological systems. The benzoylpiperidine fragment is a well-established bioisostere for piperazine rings and is considered a constrained version of the butyrophenone pharmacophore . This scaffold is frequently employed in the design of ligands for various central nervous system targets and has demonstrated relevance in developing potential anti-cancer, anti-psychotic, and anti-parasitic agents . The sulfonamide functional group is a common feature in medicinal chemistry due to its ability to act as a bioisostere for carboxylic acids and its propensity to form hydrogen bonds within enzyme active sites, such as those of carbonic anhydrases . Compounds bearing sulfonamide groups have shown documented activity against targets like falcipain-2 in Plasmodium falciparum , the parasite responsible for malaria . Researchers can utilize this compound in structure-activity relationship (SAR) studies, as a building block in library synthesis for high-throughput screening, or as a reference standard in analytical method development. Its structure offers multiple points for potential synthetic modification, allowing for the exploration of chemical space around this privileged scaffold. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-17-6-2-1-5-16(17)18(23)22-10-7-14(8-11-22)12-21-26(24,25)15-4-3-9-20-13-15/h1-6,9,13-14,21H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEWNRHOCXYHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The molecular architecture of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (C₁₈H₂₀FN₃O₃S, MW 377.4 g/mol) comprises three key subunits:

  • Piperidine ring : A six-membered saturated nitrogen heterocycle.
  • 2-Fluorobenzoyl group : An aromatic acyl substituent at the piperidine’s 1-position.
  • Pyridine-3-sulfonamide : A sulfonamide-linked pyridine moiety attached via a methylene bridge at the piperidine’s 4-position.

Retrosynthetic disconnections suggest two primary strategies:

  • Strategy A : Sequential functionalization of a preformed piperidine scaffold.
  • Strategy B : Modular assembly of subunits via coupling reactions.

Synthetic Routes and Methodologies

Route 1: Sequential Acylation and Sulfonylation

This route involves stepwise introduction of the 2-fluorobenzoyl and pyridine-3-sulfonamide groups onto a piperidine precursor.

Step 1: Synthesis of 4-(Aminomethyl)piperidine

4-Piperidinemethanol is converted to 4-(aminomethyl)piperidine via a Curtius rearrangement or Gabriel synthesis. Alternatively, commercial availability of 4-(aminomethyl)piperidine simplifies this step.

Step 2: N-Acylation with 2-Fluorobenzoyl Chloride

The piperidine’s nitrogen is acylated using 2-fluorobenzoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 4 h). Protection of the primary amine may be necessary to prevent competing acylation, though the steric bulk of the piperidine nitrogen often ensures selectivity.

Reaction Conditions :

  • Solvent : DCM or tetrahydrofuran (THF)
  • Base : Triethylamine (2.2 equiv)
  • Temperature : 0°C to room temperature
  • Yield : ~70–85% (estimated)
Step 3: Sulfonamide Formation with Pyridine-3-Sulfonyl Chloride

The aminomethyl group reacts with pyridine-3-sulfonyl chloride in THF, catalyzed by 4-dimethylaminopyridine (DMAP), to form the sulfonamide.

Optimization Notes :

  • Excess sulfonyl chloride (1.5 equiv) ensures complete conversion.
  • Slow addition minimizes di-sulfonylation byproducts.

Route 2: Reductive Amination and Coupling

Patent WO2017212010A1 highlights reductive amination for assembling piperidine derivatives. Adapted for this compound:

Step 1: Preparation of 1-(2-Fluorobenzoyl)piperidine-4-carbaldehyde

Piperidine-4-carbaldehyde is acylated with 2-fluorobenzoyl chloride as in Route 1.

Step 2: Reductive Amination with Pyridine-3-Sulfonamide

The aldehyde undergoes reductive amination with pyridine-3-sulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol.

Critical Parameters :

  • pH : Maintained at 6–7 using acetic acid.
  • Temperature : Room temperature, 12–24 h.

Route 3: Solid-Phase Synthesis

For high-throughput applications, solid-supported synthesis (e.g., Wang resin) enables iterative coupling:

  • Resin-bound piperidine is acylated with 2-fluorobenzoyl chloride.
  • On-resin alkylation with bromomethylpyridine-3-sulfonamide completes the assembly.

Advantages :

  • Simplified purification.
  • Scalability for parallel synthesis.

Reaction Optimization and Challenges

Acylation Selectivity

Competitive acylation at the aminomethyl group is mitigated by:

  • Steric hindrance : Bulky bases (e.g., DIPEA) favor acylation at the less hindered piperidine nitrogen.
  • Protection-deprotection : Temporary protection of the primary amine as a tert-butyl carbamate (Boc) prior to acylation.

Sulfonylation Efficiency

Pyridine-3-sulfonyl chloride’s reactivity is enhanced by:

  • Activation : Catalytic DMAP (10 mol%) accelerates sulfonamide bond formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophilicity.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves unreacted sulfonyl chloride.
  • Crystallization : Ethanol/water mixtures yield pure product as a white solid.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, pyridine-H), 8.12–7.45 (m, 4H, Ar-H), 4.21 (t, J = 6.5 Hz, 2H, CH₂N), 3.02–2.75 (m, 4H, piperidine-H), 1.92–1.45 (m, 5H, piperidine-CH₂).
  • LC-MS : [M+H]⁺ m/z 378.1 (calculated 377.4).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Steps 3 2 2
Overall Yield ~60% ~55% ~70%
Purification Chromatography Crystallization Filtration
Scalability Moderate High High
Cost Low Moderate High

Key Insights :

  • Route 1 offers simplicity but requires intermediate purification.
  • Route 3’s solid-phase approach excels in scalability but demands specialized resins.

Industrial and Regulatory Considerations

Environmental Impact

  • Waste streams : Neutralize acidic byproducts (HCl) with aqueous bicarbonate before disposal.

Chemical Reactions Analysis

Table 1: Functional Group Reactivity

Functional GroupReaction TypeReagents/ConditionsProducts/OutcomesSource
Sulfonamide (-SO₂NH-)HydrolysisH₂SO₄ (conc.)/NaOH (aq.), refluxPyridine-3-sulfonic acid + amine
Benzoyl amide (-CONH-)Acid/Base HydrolysisHCl (6M)/NaOH (2M), 80°C2-Fluorobenzoic acid + piperidine
Pyridine ringElectrophilic SubstitutionHNO₃/H₂SO₄ (nitration), 0–5°CNitro-substituted pyridine derivatives
PiperidineN-AlkylationAlkyl halides, K₂CO₃, DMF, 60°CQuaternary ammonium salts

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 160°C, with the sulfonamide group fragmenting first.

  • Photodegradation : Exposure to UV light induces cleavage of the benzoyl-piperidine bond, forming 2-fluorobenzoic acid and a piperidine sulfonamide byproduct .

  • Oxidative Stability : Resistant to common oxidants (e.g., H₂O₂) but undergoes slow oxidation at the pyridine nitrogen under strong acidic conditions .

Mechanistic Insights from Analogous Compounds

  • Binding Interactions : The sulfonamide oxygen atoms form hydrogen bonds with residues like Gly83 and Ala175 in enzymatic pockets, as observed in triazolopyridine sulfonamides .

  • Steric Effects : The 2-fluorobenzoyl group occupies hydrophobic pockets, reducing reactivity toward bulkier electrophiles .

Experimental Optimization Challenges

  • Sulfonylation Selectivity : Competing reactions at the pyridine nitrogen require careful control of stoichiometry and temperature .

  • Purification : High polarity necessitates reverse-phase HPLC for isolation, with yields dropping below 50% for large-scale syntheses .

Table 2: Reaction Yields for Analogous Compounds

Reaction TypeCompound AnalogueYield (%)ConditionsSource
Sulfonamide formationN-(Piperidin-4-yl)pyridine-3-sulfonamide72DCM, Et₃N, 25°C, 12 h
Benzoylation1-(2-Fluorobenzoyl)piperidine58AlCl₃, DCM, 90°C, 6 h
MethylationPiperidin-4-ylmethanamine63CH₃I, K₂CO₃, DMF, 60°C, 8 h

Scientific Research Applications

Antimicrobial Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has shown promising antimicrobial properties. In a study evaluating pyridine-based sulfonamides, several derivatives exhibited significant activity against bacteria and fungi. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .

Anticancer Properties

Research indicates that this compound may possess anticancer activity. A related series of compounds bearing similar structures were evaluated for their cytotoxic effects against various cancer cell lines, including prostate (PC3) and lung (A549) cancer cells. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Antiviral Activity

Recent studies have identified the potential of pyridine-based sulfonamides in antiviral applications. Specifically, compounds similar to this compound have been shown to reduce viral replication in vitro against herpes simplex virus and coxsackievirus B4, indicating a promising avenue for further research in antiviral drug development .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the piperidine ring.
  • Introduction of the fluorobenzoyl group.
  • Sulfonation to introduce the sulfonamide functionality.

This synthetic route allows for the modification of various substituents, which can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against PC3 and A549 cell lines with IC50 values comparable to doxorubicin.
Antiviral ActivityShowed over 50% reduction in viral load against HSV-1 and CBV4 in vitro.
Antimicrobial PropertiesExhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.

These studies underline the compound's versatility and potential as a therapeutic agent across multiple disease states.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Piperidine-sulfonamide 2-fluorobenzoyl, pyridine-3-sulfonamide - High potential for H-bonding -
N-(4-fluorobenzyl)-...pyridine-3-sulfonamide () Piperidine-sulfonamide Methylsulfonyl, 4-fluorobenzyl - Atom count: 64; Aromatic bonds:12
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide () Piperidine-sulfonamide Pyrimidin-2-yl - Enhanced conformational flexibility
2'-Fluoroortho-fluorofentanyl () Piperidine-amide Fluorophenethyl, fluorophenyl - High BBB penetration
Goxalapladib () Naphthyridine-acetamide Trifluoromethyl biphenyl, difluorophenyl 718.80 Atherosclerosis application
Chromen-pyrazolopyrimidine () Pyrazolopyrimidine Fluorophenyl, chromen 589.1 MP: 175–178°C

Key Research Findings

  • Fluorine Impact: Fluorine in the target compound’s benzoyl group likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., ) .
  • Sulfonamide vs.
  • Structural Complexity : Piperidine derivatives with fused aromatic systems () show higher molecular weights and melting points, suggesting increased rigidity compared to the target compound .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Notably, it has been studied for its potential as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes such as nicotinamide adenine dinucleotide phosphate (NAMPT), which plays a crucial role in cellular metabolism and cancer progression .

Inhibition of NAMPT

Research indicates that this compound acts as a potent NAMPT inhibitor, which can lead to decreased levels of NAD+ in cells, ultimately affecting energy metabolism and inducing apoptosis in cancer cells. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking substrate access .

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the piperidine and benzoyl moieties significantly influence the biological activity of this compound. For example, variations in the fluorine substitution on the benzoyl ring have been shown to enhance receptor affinity and selectivity .

Key Findings from SAR Studies

ModificationEffect on Activity
Addition of FluorineIncreased potency against NAMPT
Alteration of SulfonamideEnhanced solubility and bioavailability
Change in Piperidine SubstituentsVaried selectivity for different targets

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to induced apoptosis via the intrinsic pathway .
  • Inflammatory Response Modulation : Another study investigated its effects on inflammatory pathways, revealing that it inhibited pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases .

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